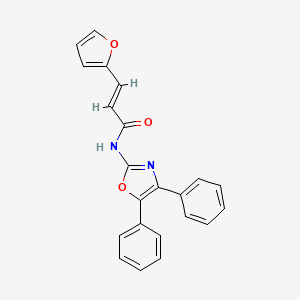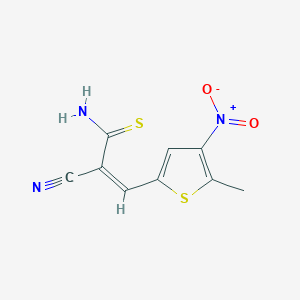![molecular formula C19H15Cl2N3O2 B4625592 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals known for their complex molecular structure, which allows for a wide range of chemical reactions and properties. Its structure includes a tricyclic dione framework substituted with a dichlorobenzyl group and a pyrazolyl group, which are significant for its chemical behavior and potential applications in various fields of research.
Synthesis Analysis
The synthesis of tricyclic dione derivatives involves multiple steps, including the cyclocondensation of appropriate precursors. For example, the cyclocondensation reactions of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide can lead to the synthesis of similar compounds (Bonacorso et al., 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related tricyclic dione compounds have been investigated both experimentally and theoretically, revealing insights into the stability of these molecules arising from hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).
Chemical Reactions and Properties
Tricyclic dione derivatives can undergo a variety of chemical reactions, including reactions with dicarboxylic acid anhydrides to prepare corresponding hydrazido acids and bis-imides. These reactions can lead to the formation of epoxy hydrazido acids and epoxy imides depending on the substrate nature (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including their molecular electrostatic potential and first hyperpolarizability, are crucial for understanding their role in non-linear optics and other applications. Theoretical calculations help in determining these properties and the charge transfer within the molecules (Renjith et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for forming various derivatives, are significant for the practical applications of these compounds. Studies have shown the synthesis and biological activity evaluation of derivatives, indicating their potential in various fields (Stefanska et al., 2009).
Applications De Recherche Scientifique
Molecular Structure and Chemical Reactivity
Research on the molecular structure and chemical reactivity of derivatives related to 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has shown significant insights. Theoretical calculations have been performed to obtain optimized geometry, vibrational frequencies, and vibrational assignments. Charge transfer within the molecule has been evaluated using HOMO and LUMO analysis, and the stability of the molecule has been analyzed using NBO analysis. This research is foundational for understanding the potential applications of these compounds in various scientific and therapeutic fields, especially in the treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
Synthesis and Structure
Another significant area of application involves the synthesis and structural analysis of tricyclic amides derived from 4-azatricyclo[5.2.1.02,6]dec-8-ene. Research has detailed the synthesis process and confirmed the structure of newly synthesized compounds through IR, 1H, and 13C NMR spectroscopy, and mass spectrometry. This research contributes to the development of new compounds with potential applications in material science and medicinal chemistry (Kas’yan et al., 2005).
Spectroscopic Investigations
Spectroscopic investigations, including FT-IR and FT-Raman, alongside quantum chemical calculations, have been conducted on similar compounds. These studies offer detailed insights into the molecular structure and stability, providing a foundation for exploring the optical and electronic properties of such compounds. The results are crucial for the development of materials with potential applications in optics and photonics (Renjith et al., 2014).
Antimicrobial and Pharmacological Activity
Furthermore, the synthesis and pharmacological activity of urea and thiourea derivatives have been explored. These compounds have been tested for their cytotoxicity and anti-HIV-1 activity, as well as for their antimicrobial properties against various bacteria and fungi. This research highlights the potential of these compounds in developing new therapeutic agents (Struga et al., 2007).
Novel Synthesis Approaches
Lastly, novel synthesis approaches for related compounds using ultrasound-promoted regioselective synthesis have been documented. This method has shown to be efficient, providing a rapid synthesis process with excellent yields, which is beneficial for large-scale production and further research into the applications of these compounds (Nikpassand et al., 2010).
Propriétés
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-13-4-3-12(15(21)6-13)8-23-9-14(7-22-23)24-18(25)16-10-1-2-11(5-10)17(16)19(24)26/h1-4,6-7,9-11,16-17H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGHPEZOBMIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)